molecular formula C19H22N2O5 B269570 DC-CPin7

DC-CPin7

Cat. No.: B269570
M. Wt: 358.4 g/mol
InChI Key: KPFUFQIEFZZIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DC-CPin7 is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a quinoline moiety, a cyclohexene ring, and multiple functional groups, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DC-CPin7 typically involves multi-step organic synthesis. One common route includes:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Cyclohexene Ring Formation: The cyclohexene ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.

    Functional Group Introduction: The methoxycarbonyl group can be introduced through esterification reactions, while the amino and carboxylic acid groups can be added via amination and carboxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and cyclohexene moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted quinoline and cyclohexene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The quinoline moiety is known for its biological activity, and modifications could lead to compounds with significant pharmacological properties.

Medicine

Medicinal chemistry applications might include the development of new drugs targeting specific diseases. The compound’s structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent, pending further research and validation.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for any biological activity of this compound would depend on its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The quinoline moiety could interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Cyclohexene Derivatives: Compounds such as cyclohexene carboxylic acids, which are used in various chemical syntheses.

Uniqueness

What sets DC-CPin7 apart is its combination of a quinoline moiety with a cyclohexene ring and multiple functional groups

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

6-[(1-methoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H22N2O5/c1-26-19(25)21-10-4-5-12-11-13(8-9-16(12)21)20-17(22)14-6-2-3-7-15(14)18(23)24/h2-3,8-9,11,14-15H,4-7,10H2,1H3,(H,20,22)(H,23,24)

InChI Key

KPFUFQIEFZZIBO-UHFFFAOYSA-N

SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.